molecular formula C18H18N2O3S B421633 Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate CAS No. 352555-48-7

Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B421633
CAS No.: 352555-48-7
M. Wt: 342.4g/mol
InChI Key: SSSSSRHTQJUDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyrimidine core, substituted with various functional groups such as ethyl, benzyl, and dimethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-3,4-dihydrothieno[3,4-d]pyrimidine-4-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Benzyl-substituted pyrimidines: These compounds have a similar benzyl group but may have different core structures.

Uniqueness

Ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

352555-48-7

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4g/mol

IUPAC Name

ethyl 3-benzyl-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-4-23-18(22)16-15-14(11(2)24-16)17(21)20(12(3)19-15)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3

InChI Key

SSSSSRHTQJUDRO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(=N2)C)CC3=CC=CC=C3

Origin of Product

United States

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